

Benchmarking the safety and toxicity profile of "1-(Tetrahydro-2-furoyl)piperazine"

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Compound of Interest

Compound Name: 1-(Tetrahydro-2-furoyl)piperazine

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Benchmarking the Safety and Toxicity Profile of 1-(Tetrahydro-2-furoyl)piperazine

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the available safety and toxicity data for **1- (Tetrahydro-2-furoyl)piperazine** against its parent compound, piperazine. Due to the limited publicly available quantitative toxicity data for **1-(Tetrahydro-2-furoyl)piperazine**, this guide synthesizes information from safety data sheets and compares it with the more extensively studied profile of piperazine. Detailed protocols for key toxicological assays are provided to support future research and standardized evaluation.

Comparative Safety and Toxicity Data

The following tables summarize the known hazard classifications and toxicological endpoints for **1-(Tetrahydro-2-furoyl)piperazine** and Piperazine. It is important to note the significant lack of specific experimental toxicity data for **1-(Tetrahydro-2-furoyl)piperazine** in the public domain.

Table 1: Hazard Identification and Classification



| Hazard Parameter | 1-(Tetrahydro-2- furoyl)piperazine | Piperazine |
|--------------------|---|--|
| GHS Classification | - Causes serious eye irritation (H319)[1]- Causes severe skin burns and eye damage (H314) [2]- May cause respiratory irritation | - Flammable solid (H228)- Causes severe skin burns and eye damage (H314)- May cause an allergic skin reaction (H317)- May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)- Suspected of damaging fertility or the unborn child (H361) |
| Primary Hazards | Skin/eye corrosion, respiratory irritation[2] | Skin/eye corrosion, respiratory and skin sensitization, reproductive toxicity |

Table 2: Acute Toxicity Data

| Assay | Endpoint | 1-(Tetrahydro-2- furoyl)piperazine | Piperazine |
|---------------------------|-----------------------|---------------------------------------|-----------------------------|
| Acute Oral Toxicity | LD50 (Rat, oral) | No data available[2] | 1900 - 2600 mg/kg[3] [4] |
| Acute Dermal Toxicity | LD50 (Rabbit, dermal) | No data available | 8300 mg/kg[5] |
| Acute Inhalation Toxicity | LC50 (Mouse, 2 hr) | No data available | 5400 mg/m³[3] |

Table 3: Genotoxicity and Cardiotoxicity



| Assay | Endpoint | 1-(Tetrahydro-2- furoyl)piperazine | Piperazine |
|-----------------------|--------------|---------------------------------------|---|
| Genotoxicity (Ames) | Mutagenicity | No data available | Negative in bacterial tests[6]. However, N-nitroso derivatives of piperazine can be mutagenic[7]. |
| Cardiotoxicity (hERG) | IC50 | No data available | No specific data available for the parent compound. However, the N-aryl piperazine moiety is a known feature in many hERG channel inhibitors[8][9]. |

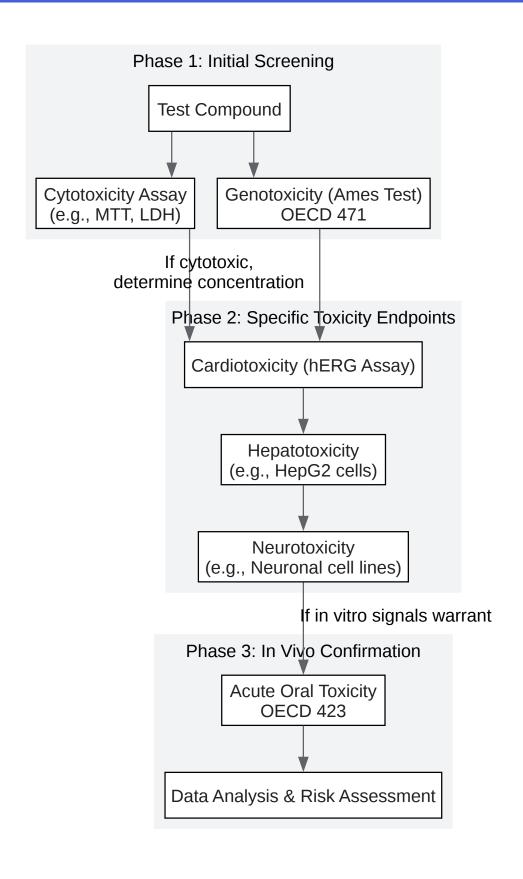
Experimental Protocols and Workflows

Standardized protocols are essential for generating comparable and reliable safety data. Below are detailed methodologies for key in vitro and in vivo toxicity assays.

General In Vitro Toxicity Testing Workflow

The following diagram illustrates a typical workflow for assessing the safety profile of a new chemical entity.





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Caption: A generalized workflow for safety and toxicity assessment.



Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (and determine the LD50) of a substance. It employs a stepwise procedure with a small number of animals.

- Principle: A single dose of the test substance is administered orally to a group of animals.
 The procedure is sequential, with dosing and observation of one group influencing the decision for the next group. The method aims to classify the substance into a GHS toxicity category using the minimum number of animals.[10][11]
- Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.[10][12]
- Dose Levels: The test uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[13]
- Procedure:
 - Three fasted animals are dosed with the starting dose.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12][13]
 Body weight is recorded at regular intervals.
 - The outcome (number of mortalities) determines the next step:
 - If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified.
 - If one animal dies, the test is repeated with three more animals at the same dose.
 - If no animals die, the test is repeated with three animals at the next higher dose level.
- Endpoint: The primary endpoint is mortality, which allows for classification of the substance according to GHS categories. Detailed clinical observations are also recorded.

Bacterial Reverse Mutation Assay (Ames Test, OECD 471)



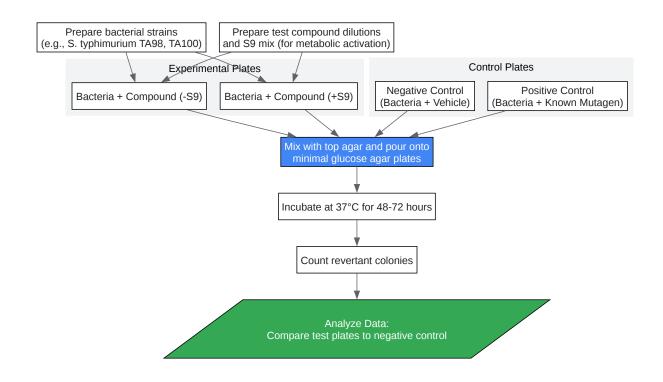




The Ames test is a widely used method to assess a compound's potential to induce gene mutations (mutagenicity).[14]

- Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The test measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow on a minimal medium.[15]
- Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to simulate mammalian metabolism and detect substances that become mutagenic after biotransformation.[14][16]
- Procedure (Plate Incorporation Method):
 - The test compound, the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar.
 - This mixture is poured onto a minimal glucose agar plate.
 - Plates are incubated for 48-72 hours at 37°C.
 - The number of revertant colonies (colonies that have mutated and can now grow) is counted.
- Endpoint: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control) level.
 [14]





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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

hERG Potassium Channel Assay (Manual Patch Clamp)

This assay is the gold standard for assessing a compound's potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, an off-target effect linked to drug-induced cardiac arrhythmia (Long QT Syndrome).[17][18]



 Principle: The whole-cell patch-clamp technique measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
 The effect of the test compound on this current is quantified.[17][19]

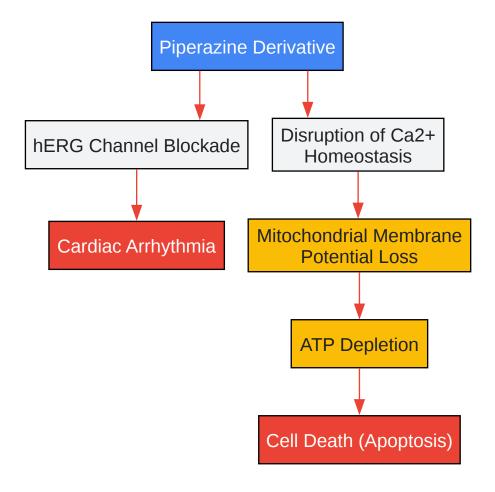
Procedure:

- A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the membrane of a single cell expressing hERG channels.
- The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
- A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
 [19][20]
- The baseline hERG current is recorded.
- The cell is then exposed to increasing concentrations of the test compound, and the hERG current is recorded at each concentration.
- Endpoint: The primary endpoint is the concentration of the compound that inhibits 50% of the hERG current (IC50). A lower IC50 value indicates a higher risk of cardiotoxicity.

Potential Toxicity Pathways

While specific mechanistic data for **1-(Tetrahydro-2-furoyl)piperazine** is unavailable, studies on other piperazine derivatives suggest potential mechanisms for cardiotoxicity.





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Caption: Putative cardiotoxicity pathway for piperazine derivatives.

This conceptual diagram illustrates how piperazine derivatives may induce cardiotoxicity. Blockade of the hERG channel can directly lead to arrhythmia. Separately, disruption of calcium balance can trigger mitochondrial dysfunction, leading to a loss of membrane potential, reduced ATP production, and ultimately, cell death.

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